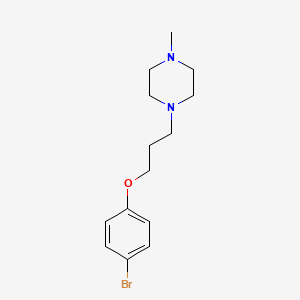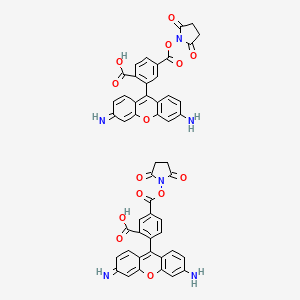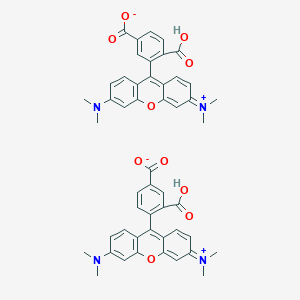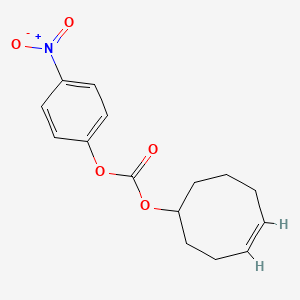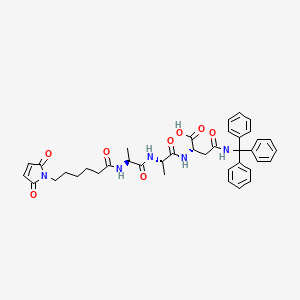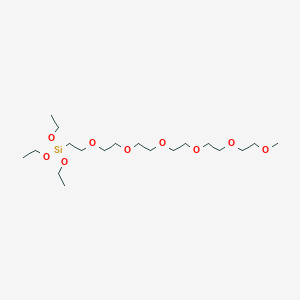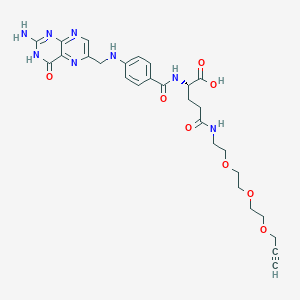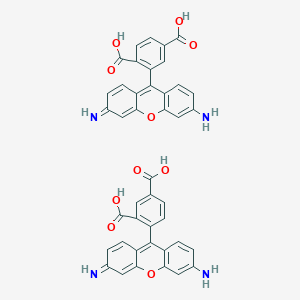
[5-(and-6)-Carboxyrhodamine 110
Overview
Description
5-(and-6)-Carboxyrhodamine 110: is a fluorescent dye commonly used in various scientific applications. It is a derivative of rhodamine, a family of dyes known for their bright fluorescence and stability. The compound is particularly valued for its high quantum yield and photostability, making it an excellent choice for fluorescence microscopy, flow cytometry, and other fluorescence-based techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(and-6)-Carboxyrhodamine 110 typically involves the condensation of rhodamine 110 with a carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the carboxylated product. Common reagents used in this synthesis include carboxylic acids or their derivatives, and the reaction is often catalyzed by acidic or basic catalysts to facilitate the carboxylation process.
Industrial Production Methods: In an industrial setting, the production of 5-(and-6)-Carboxyrhodamine 110 involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The industrial production methods may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-(and-6)-Carboxyrhodamine 110 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dye into its reduced form, altering its fluorescence properties.
Substitution: The carboxyl group in 5-(and-6)-Carboxyrhodamine 110 can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized rhodamine derivatives, while substitution reactions can produce a variety of functionalized rhodamine compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-(and-6)-Carboxyrhodamine 110 is used as a fluorescent probe to study molecular interactions and reaction kinetics. Its high fluorescence intensity allows for sensitive detection of chemical species.
Biology: In biological research, the compound is employed in fluorescence microscopy to label and visualize cellular structures. It is also used in flow cytometry to analyze cell populations based on fluorescence signals.
Medicine: In medical research, 5-(and-6)-Carboxyrhodamine 110 is used in diagnostic assays to detect specific biomolecules. Its fluorescence properties enable the development of sensitive and specific diagnostic tests.
Industry: In industrial applications, the dye is used in the development of fluorescent sensors and imaging agents. Its stability and brightness make it suitable for various industrial processes that require fluorescence detection.
Mechanism of Action
The mechanism of action of 5-(and-6)-Carboxyrhodamine 110 involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to undergo electronic transitions upon light absorption, resulting in the emission of fluorescence. The carboxyl group enhances its solubility and facilitates conjugation with other molecules, making it versatile for various applications.
Molecular Targets and Pathways: The primary molecular target of 5-(and-6)-Carboxyrhodamine 110 is its interaction with light. The pathways involved include the absorption of photons, electronic excitation, and subsequent emission of fluorescence. These properties are exploited in various fluorescence-based techniques.
Comparison with Similar Compounds
Rhodamine B: Another member of the rhodamine family, known for its bright fluorescence but with different spectral properties.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths compared to 5-(and-6)-Carboxyrhodamine 110.
Texas Red: A red-fluorescent dye with applications similar to those of 5-(and-6)-Carboxyrhodamine 110 but with different spectral characteristics.
Uniqueness: 5-(and-6)-Carboxyrhodamine 110 is unique due to its high quantum yield, photostability, and the presence of a carboxyl group that enhances its solubility and conjugation capabilities. These properties make it particularly suitable for applications requiring long-term fluorescence stability and high sensitivity.
Properties
IUPAC Name |
4-(3-amino-6-iminoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(3-amino-6-iminoxanthen-9-yl)terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H14N2O5/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)16-7-10(20(24)25)1-4-13(16)21(26)27;22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h2*1-9,22H,23H2,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTYBRRCDGRKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


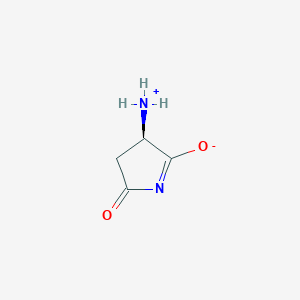
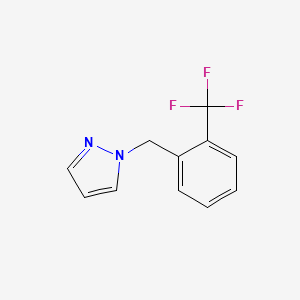
![tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate](/img/structure/B8113776.png)
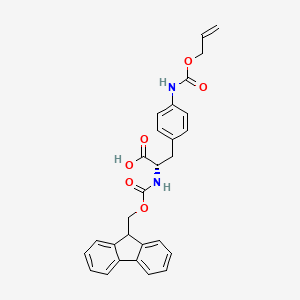
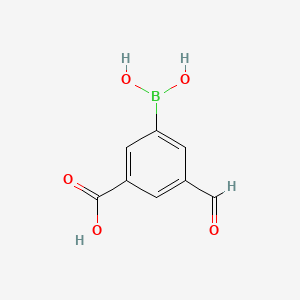
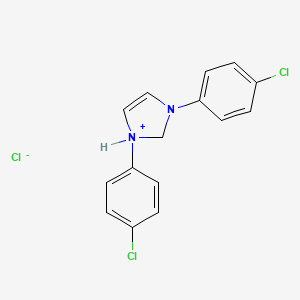
![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)
